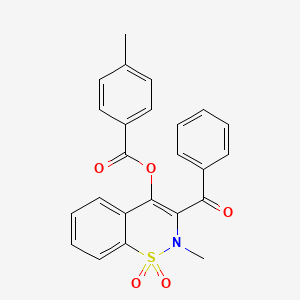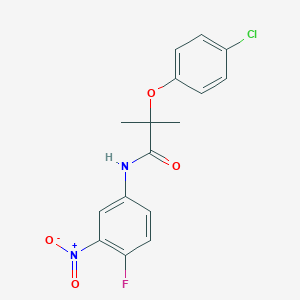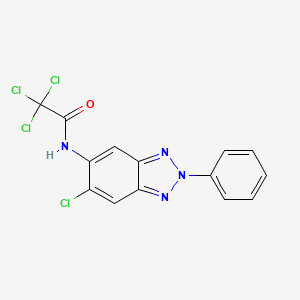methanethione](/img/structure/B3534285.png)
[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](pyrrolidin-1-yl)methanethione
Overview
Description
1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with a chlorofluorobenzyl group and a pyrrolidinylmethanethione moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Chlorofluorobenzyl Group: The indole core is then subjected to a nucleophilic substitution reaction with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of Pyrrolidinylmethanethione Moiety: The final step involves the reaction of the substituted indole with pyrrolidine and carbon disulfide under basic conditions to form the pyrrolidinylmethanethione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione: can be compared with other similar compounds, such as:
1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione: Contains a morpholine ring, leading to different chemical and biological properties.
1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione: Features an azetidine ring, which affects its reactivity and interactions.
The uniqueness of 1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanethione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2S/c21-17-7-5-8-18(22)16(17)13-24-12-15(14-6-1-2-9-19(14)24)20(25)23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGQGTRSCLTKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3534206.png)
![(2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B3534210.png)
![N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B3534220.png)
![3-chloro-N-{4-[(3-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3534231.png)
![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3534235.png)
![N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3534249.png)
![3-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3534254.png)



![N-{[(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B3534277.png)
![N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3534284.png)
![N-(4-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3534287.png)
![4-Chloro-3-[[[[4-(1-methylethyl)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B3534295.png)
